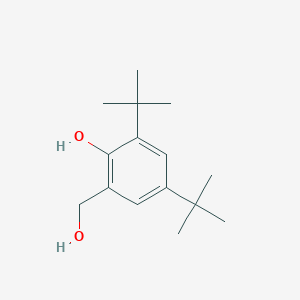

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol

Overview

Description

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol is a phenolic compound with the molecular formula C15H24O2. It is known for its antioxidant properties and is used in various applications, including as a stabilizer in polymers and as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of tert-butylphenol intermediates, which are then further alkylated to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The phenolic hydroxyl group can be reduced to form corresponding ethers.

Substitution: The tert-butyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of ethers.

Substitution: Formation of alkylated or acylated phenols.

Scientific Research Applications

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol has several scientific research applications:

Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.

Industry: Used in the production of stabilizers for plastics, rubber, and other materials.

Mechanism of Action

The antioxidant properties of 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl group, thereby neutralizing free radicals. This action helps in preventing oxidative damage to various substrates, including polymers and biological molecules .

Comparison with Similar Compounds

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (BHT): Another phenolic antioxidant used in similar applications.

2,6-Di-tert-butylphenol: A related compound with similar antioxidant properties.

Uniqueness

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for additional functionalization compared to other similar compounds .

Biological Activity

2,4-Di-tert-butyl-6-(hydroxymethyl)phenol, also known as 2,4-DTBP, is an organic compound characterized by its phenolic structure, which includes two tert-butyl groups and a hydroxymethyl group attached to a benzene ring. Its molecular formula is C₁₅H₂₄O₂, with a molecular weight of approximately 236.35 g/mol. This compound has garnered attention for its diverse biological activities, particularly its antioxidant properties and potential applications in medicinal chemistry.

Antioxidant Properties

2,4-DTBP exhibits significant antioxidant activity, which is essential for protecting biological systems from oxidative stress. The compound functions similarly to other well-known phenolic antioxidants such as butylated hydroxytoluene (BHT). Its ability to scavenge free radicals helps prevent cellular damage and inflammation, making it relevant in studies focused on oxidative stress mitigation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,4-DTBP. Notably, it has been isolated from the endophytic fungus Daldinia eschscholtzii, where it was shown to inhibit quorum sensing in Pseudomonas aeruginosa, a significant pathogen known for its drug resistance. The compound demonstrated a dose-dependent reduction in virulence factors and biofilm formation associated with this bacterium. Furthermore, it exhibited synergistic effects when combined with antibiotics like ampicillin, suggesting its potential as an anti-virulence agent .

Table: Summary of Antimicrobial Effects

| Microorganism | Effect | Mechanism |

|---|---|---|

| Pseudomonas aeruginosa | Inhibition of quorum sensing and biofilm formation | Reduces secretion of virulence factors |

| Corynebacterium violaceum | Inhibition of violacein production | Quorum sensing inhibition |

| Fusarium oxysporum | Inhibition of spore and hyphae growth | Disruption of fungal growth |

Anti-inflammatory Activity

The anti-inflammatory effects of 2,4-DTBP have been documented in various studies. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 macrophage cell lines at concentrations of 50 and 100 µg/mL. This suggests that 2,4-DTBP could play a role in managing inflammatory diseases .

Cytotoxicity

Research indicates that 2,4-DTBP possesses cytotoxic properties against several cancer cell lines. For instance, it showed an IC50 value of 10 µg/mL against HeLa cells and induced apoptosis in MCF-7 and A431 cell lines at higher concentrations (50 and 100 µg/mL). These findings highlight its potential as an anticancer agent .

Table: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa | 10 | Cytotoxicity |

| MCF-7 | 50-100 | Induction of apoptosis |

| A431 | 50-100 | Induction of apoptosis |

Insecticidal and Nematicidal Activities

2,4-DTBP also demonstrates insecticidal and nematicidal activities. It has shown effectiveness against the spider mite Tetranychus cinnabarinus, with LC50 values indicating significant adulticidal, larvicidal, and ovicidal effects. Additionally, it exhibited nematicidal activity against Caenorhabditis elegans, further expanding its potential applications in agricultural pest management .

The biological activities of 2,4-DTBP can be attributed to its structural features that facilitate interactions with various biological targets. The phenolic hydroxyl group plays a crucial role in scavenging free radicals and forming coordination complexes with metal ions. This enhances its stability and reactivity in biological systems .

Study on Quorum Sensing Inhibition

In a pivotal study published in Frontiers in Microbiology, researchers isolated 2,4-DTBP from Daldinia eschscholtzii and investigated its effects on Pseudomonas aeruginosa. The study demonstrated that treatment with 2,4-DTBP significantly reduced the expression of quorum sensing-related genes (lasI, lasR, rhlI, rhlR) and inhibited biofilm formation. These findings suggest that 2,4-DTBP could be developed as a novel therapeutic agent for combating antibiotic-resistant infections .

Antioxidant Activity Assessment

Another study reviewed the antioxidant capabilities of various phenolic compounds including 2,4-DTBP. It was found that the compound effectively inhibited lipid peroxidation in vitro and demonstrated protective effects against oxidative damage in cellular models. This positions 2,4-DTBP as a promising candidate for further research into its antioxidant applications .

Properties

IUPAC Name |

2,4-ditert-butyl-6-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8,16-17H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMFJJFKLDMVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335587 | |

| Record name | 2,4-tert-butyl-6-hydroxym ethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16373-02-7 | |

| Record name | 2,4-tert-butyl-6-hydroxym ethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.